molecular formula C10H14N2 B586031 Isonicotine-d3 CAS No. 1346601-08-8

Isonicotine-d3

Cat. No.: B586031
CAS No.: 1346601-08-8
M. Wt: 165.254
InChI Key: UEIZUEWXLJOVLD-FIBGUPNXSA-N
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Description

Isonicotine-d3 (deuterated isonicotine) is a stable isotope-labeled analog of isonicotine, where three hydrogen atoms are replaced with deuterium. Isotopically labeled compounds like this compound are critical in pharmacokinetic studies, metabolic tracing, and analytical chemistry, serving as internal standards for mass spectrometry (MS) to enhance quantification accuracy by distinguishing labeled from unlabeled molecules .

Properties

CAS No.

1346601-08-8

Molecular Formula

C10H14N2

Molecular Weight

165.254

IUPAC Name

3-[1-(trideuteriomethyl)pyrrolidin-3-yl]pyridine

InChI

InChI=1S/C10H14N2/c1-12-6-4-10(8-12)9-3-2-5-11-7-9/h2-3,5,7,10H,4,6,8H2,1H3/i1D3

InChI Key

UEIZUEWXLJOVLD-FIBGUPNXSA-N

SMILES

CN1CCC(C1)C2=CN=CC=C2

Synonyms

3-[1-(Methyl-d3)-3-pyrrolidinyl]pyridine; 

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Similarities

Isonicotine-d3 belongs to a family of pyridine derivatives, which includes compounds with varying functional groups and deuterium substitutions. Below is a comparative analysis of this compound and its closest structural analogs:

Isonicotine (Non-deuterated)
  • Structure : Shares the same pyridine backbone as this compound but lacks deuterium substitution.
  • Applications: Used in synthesis and pharmacological research. Unlike this compound, it cannot serve as an MS internal standard due to the absence of isotopic labeling .
  • Physicochemical Properties : Lower molecular weight compared to this compound (e.g., ~121.18 g/mol vs. ~124.21 g/mol for the deuterated form).
Isonicotinamide-d4
  • Structure : Features an amide group (-CONH₂) instead of the pyridine’s substituent, with four deuterium atoms.
  • Applications: Used in metabolic studies of antitubercular agents. The deuterated form improves detection in MS by offsetting background noise .
  • Differentiation : The amide group alters polarity and fragmentation patterns in MS compared to this compound .
Isonicotinic Acid-d4
  • Structure : Contains a carboxylic acid (-COOH) group attached to the pyridine ring, with four deuterium atoms.
  • Applications : Employed in analytical standards for quantifying acidic metabolites. The carboxylic group increases solubility in aqueous media compared to this compound .

Data Table: Key Properties of this compound and Analogs

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Functional Group Primary Use
This compound Not specified C₁₀H₉D₃N₂ ~124.21 Pyridine MS internal standard
Isonicotine 92118-22-4 C₁₀H₁₂N₂ ~121.18 Pyridine Pharmacological research
Isonicotinamide-d4 1219799-40-2 C₆H₃D₄N₂O ~141.18 Amide Metabolic tracing
Isonicotinic Acid-d4 Not specified C₆H₃D₄NO₂ ~139.14 Carboxylic acid Analytical quantification

Analytical Differentiation Techniques

  • Mass Spectrometry: Deuterated compounds like this compound exhibit distinct molecular ion peaks (e.g., +3 Da shift) compared to non-deuterated analogs. Collision-induced dissociation (CID) MS/MS can further differentiate isomers based on fragmentation pathways, as demonstrated for vitamin D3 analogs .
  • Chromatography: Minor differences in retention times may arise due to deuterium’s kinetic isotope effect, though functional groups (e.g., amide vs. carboxylic acid) have a larger impact on separation .

Research Implications and Challenges

  • Pharmacokinetics: this compound’s stability under physiological conditions makes it ideal for tracking drug metabolism, unlike non-deuterated forms prone to isotopic interference .
  • Synthesis Complexity : Introducing deuterium at specific positions (e.g., methyl groups) requires specialized synthetic routes, as seen in Creatinine-d3 production .
  • Regulatory Standards : Compliance with guidelines (e.g., ICH requirements for isotopic purity) is critical for clinical applications .

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